molecular formula C8H8N2O2 B14122031 7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde

7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde

Cat. No.: B14122031
M. Wt: 164.16 g/mol
InChI Key: CGQFCWGVLFKJSM-UHFFFAOYSA-N
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Description

7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique pyrano-pyrimidine core structure, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde typically involves multicomponent reactions. One common method includes the reaction of aldehydes, malononitrile, and barbituric acid derivatives under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by Michael addition and intramolecular cyclization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: 7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carboxylic acid.

    Reduction: 7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-methanol.

    Substitution: Various substituted pyrano-pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde exerts its effects is primarily through the inhibition of specific enzymes. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the addition of ADP-ribose units to target proteins. This inhibition disrupts the DNA repair process, leading to cell death in cancer cells .

Comparison with Similar Compounds

Uniqueness: 7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde is unique due to its specific inhibitory action on PARP-1, making it a promising candidate for anticancer drug development. Its distinct structure also allows for various chemical modifications, enhancing its versatility in synthetic chemistry.

Biological Activity

7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C8_8H8_8N2_2O2_2
  • Molecular Weight : 164.16 g/mol
  • CAS Number : 944901-95-5

Synthesis

The synthesis of this compound typically involves multi-component reactions. Recent studies have reported the use of eco-friendly methods for synthesizing pyrano[2,3-d]pyrimidine derivatives through one-pot condensation reactions using various catalysts, including metal oxides and nanoparticles .

Anticancer Activity

Research indicates that derivatives of 7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that certain derivatives showed potent inhibitory effects against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) .
  • The IC50_{50} values for these compounds ranged from 0.87 to 12.91 μM in MCF-7 cells, outperforming the standard drug 5-Fluorouracil .

Anti-inflammatory Effects

Several studies have also highlighted the anti-inflammatory potential of pyrano[4,3-d]pyrimidine derivatives:

  • Compounds were shown to inhibit COX enzymes effectively, with IC50_{50} values comparable to celecoxib .
  • The anti-inflammatory activity was assessed using carrageenan-induced paw edema models in rats, showing promising results that suggest these compounds could serve as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets:

  • For anticancer activity, the inhibition of PI3K pathways has been noted as a significant mechanism .
  • In anti-inflammatory responses, the suppression of COX enzyme activity plays a critical role .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Modifications on the pyranopyrimidine core can lead to enhanced potency and selectivity against targeted enzymes or receptors.
  • Substituents on the aromatic rings and variations in functional groups have been systematically studied to identify their impact on activity profiles .

Case Studies

  • Antitumor Activity : A study evaluated a series of synthesized derivatives against A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity .
  • Anti-inflammatory Evaluation : Another study reported that pyrimidine derivatives demonstrated effective inhibition in both COX-1 and COX-2 assays, with some compounds showing preferential inhibition of COX-2, which is associated with reduced gastrointestinal side effects compared to traditional NSAIDs .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carbaldehyde

InChI

InChI=1S/C8H8N2O2/c11-4-8-9-3-6-5-12-2-1-7(6)10-8/h3-4H,1-2,5H2

InChI Key

CGQFCWGVLFKJSM-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=CN=C(N=C21)C=O

Origin of Product

United States

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